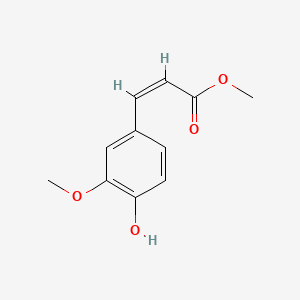

Methyl cis-ferulate

Description

Propriétés

Numéro CAS |

34298-89-0 |

|---|---|

Formule moléculaire |

C11H12O4 |

Poids moléculaire |

208.21 g/mol |

Nom IUPAC |

methyl (Z)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C11H12O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3-7,12H,1-2H3/b6-4- |

Clé InChI |

AUJXJFHANFIVKH-XQRVVYSFSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)/C=C\C(=O)OC)O |

SMILES canonique |

COC1=C(C=CC(=C1)C=CC(=O)OC)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthesis of Methyl trans-Ferulate via Fischer Esterification

The trans-isomer serves as the precursor for cis-ferulate production. Common methods include:

a. Conventional Fischer Esterification

- Reagents : Ferulic acid, methanol, acidic catalyst (e.g., BF₃ or H₂SO₄).

- Conditions : Reflux at 80°C for 90 minutes.

- Yield : Near-complete conversion of ferulic acid to methyl trans-ferulate.

b. Ultrasonic-Assisted Esterification

- Reagents : Ferulic acid, methanol, sulfuric acid.

- Conditions : Ultrasonic irradiation at 55–65°C, reducing reaction time to 30–60 minutes.

- Kinetics : Activation energy ($$E_a$$) of 53.9 kJ/mol and reaction rate constants ($$k$$) of 0.0119 min⁻¹ (55°C) and 0.0153 min⁻¹ (65°C).

Isomerization to Methyl cis-Ferulate

The trans-to-cis conversion is achieved via UV irradiation:

a. Photochemical Isomerization

Purification and Characterization

- Stationary Phase : Silica gel (230–400 mesh).

- Eluents : Gradient mixtures of dichloromethane (DCM) and methanol (95:5 to 0:100).

- Outcome : Isolated cis-ferulate fractions show antibacterial activity (23–42.5 mm inhibition zones against Bacillus subtilis and Staphylococcus aureus).

- GC–MS : HP-5MS column (30 m × 0.25 mm) with oven program from 120°C to 280°C.

- NMR : Confirmation of cis-configuration via coupling constants ($$J_{7,8}$$ = 12–14 Hz).

Key Challenges and Optimizations

- Isomerization Efficiency : Prolonged UV exposure risks degradation; optimal irradiation time is 30 minutes.

- Solvent Selection : Methanol enhances reaction kinetics but requires inert conditions to prevent oxidation.

- Scalability : Preparative TLC is effective for small-scale isolation, while vacuum liquid chromatography (VLC) suits larger batches.

Comparative Data Table

Analyse Des Réactions Chimiques

Types of Reactions: Methyl cis-ferulate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert it into dihydroferulic acid derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the ester group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as amines and alcohols can react with this compound under basic or acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroferulic acid derivatives.

Substitution: Various substituted esters and amides.

Applications De Recherche Scientifique

Chemical Properties and Structure

Methyl cis-ferulate has the chemical formula CHO and is known for its unique structure that contributes to its biological activities. It is derived from ferulic acid, which is commonly found in various plants, including Hibiscus taiwanensis and Houttuynia cordata .

Biological Activities

-

Antioxidant Properties

- This compound exhibits significant antioxidant activity. Studies have shown that it can effectively scavenge free radicals, which are implicated in oxidative stress-related diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay indicated that this compound has a notable ability to reduce oxidative damage, with an IC value comparable to standard antioxidants like ascorbic acid .

-

Antibacterial Activity

- The compound demonstrates strong antibacterial effects against various bacterial strains. Research indicates that this compound has minimum inhibitory concentration (MIC) values of 0.31 mg/mL against Bacillus subtilis and Staphylococcus aureus. This suggests its potential use in developing natural antibacterial agents .

-

Molecular Docking Studies

- Molecular docking studies reveal that this compound can bind effectively to key proteins involved in bacterial virulence. For instance, it was found to interact with dihydrofolate reductase and sortase A, displaying multiple hydrogen bonds and favorable binding affinities . This highlights its potential as a lead compound in drug design targeting bacterial infections.

Therapeutic Applications

- Cancer Treatment

- Diabetes Management

- Cardiovascular Health

Agricultural Applications

This compound can also play a role in agriculture due to its natural origin and bioactive properties:

- Plant Growth Regulation : Its application as a natural growth regulator could enhance crop yields by promoting plant growth and resistance to pathogens.

- Natural Pesticide : Given its antibacterial properties, this compound may serve as an eco-friendly pesticide alternative.

Case Study 1: Antioxidant Efficacy

In a study evaluating the antioxidant capacity of various phenolic compounds, this compound was compared against standard antioxidants. Results showed that it had a substantial effect on reducing oxidative stress markers in vitro, suggesting its potential use as a dietary supplement for health benefits.

Case Study 2: Antibacterial Activity

A clinical study assessed the antibacterial efficacy of this compound against common pathogens in wound infections. The findings indicated that topical applications significantly reduced bacterial load, supporting its use in wound care formulations.

Mécanisme D'action

Methyl cis-ferulate exerts its effects primarily through its antioxidant activity. It readily forms a resonant-stable phenoxy radical, which allows it to neutralize reactive oxygen species (ROS) and prevent oxidative damage . Additionally, it modulates various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway, and influences the expression of pro-inflammatory cytokines and pro-apoptotic signals .

Comparaison Avec Des Composés Similaires

Key Research Findings

Anti-inflammatory Mechanism : this compound inhibits NF-κB signaling in macrophages, reducing pro-inflammatory cytokines like TNF-α .

Synergy with Sterols : Conjugates like gramisterol cis-ferulate show enhanced bioactivity due to dual targeting of inflammatory pathways and membrane stability .

Ecological Role : Cis-ferulates are implicated in plant suberin biosynthesis, though their exact function remains less understood compared to trans-ferulates .

Activité Biologique

Methyl cis-ferulate (MCF) is an ester derivative of ferulic acid, a naturally occurring phenolic compound found in various plant sources. Recent studies have highlighted its significant biological activities, particularly its antioxidant and antibacterial properties. This article synthesizes the latest research findings on MCF, including its mechanisms of action, potential therapeutic applications, and comparative data on its efficacy.

This compound has the molecular formula and is primarily derived from plants such as Hibiscus taiwanensis, Houttuynia cordata, and Tetragonia tetragonoides . Its structure features a methoxy group that enhances its solubility and bioactivity compared to other ferulate derivatives.

Antioxidant Activity

MCF exhibits strong antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. The antioxidant capacity of MCF has been evaluated using various assays, including the DPPH radical scavenging assay.

DPPH Radical Scavenging Activity

- IC50 Values : The IC50 value of MCF was found to be approximately 73.213 ± 11.20 µM, indicating a potent ability to neutralize free radicals .

- Comparison with Other Compounds : This activity is comparable to ascorbic acid, which had an IC50 value of 60.299 ± 4.769 µM .

Antibacterial Activity

MCF has demonstrated significant antibacterial effects against various bacterial strains, including Bacillus subtilis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate its potential as a natural antibacterial agent.

Antibacterial Efficacy

- MIC Values : The MIC for MCF against Bacillus subtilis and Staphylococcus aureus was determined to be 0.31 mg/mL .

- Comparative Analysis : In comparison, oleic acid showed higher MIC values of 1.25 mg/mL for Bacillus subtilis and 0.62 mg/mL for Staphylococcus aureus, suggesting that MCF is more effective against these pathogens .

Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding interactions between MCF and target proteins in bacteria. These studies provide insight into the mechanism by which MCF exerts its antibacterial effects.

- Binding Affinity : Docking results indicated favorable binding interactions with key proteins involved in bacterial survival, correlating well with the experimental antibacterial data .

Case Studies and Research Findings

Several research studies have focused on the biological activities of MCF:

- Antioxidant and Antibacterial Properties :

- Stabilization for Enhanced Activity :

- Bioassay-Guided Isolation :

Comparative Overview of Biological Activities

| Activity Type | This compound (MCF) | Ascorbic Acid | Oleic Acid |

|---|---|---|---|

| Antioxidant Activity | IC50 = 73.213 ± 11.20 µM | IC50 = 60.299 ± 4.769 µM | Not specified |

| Antibacterial Activity | MIC = 0.31 mg/mL | Not applicable | MIC = 1.25 mg/mL (Bacillus), 0.62 mg/mL (Staphylococcus) |

Q & A

Q. What are the recommended methods for isolating Methyl cis-ferulate from plant sources, and how can yield and purity be optimized?

- Methodological Answer : this compound (Compound 193 in rice stems ) is typically isolated via solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Optimization involves adjusting solvent polarity, temperature, and gradient elution parameters. Purity validation requires NMR (<sup>1</sup>H/<sup>13</sup>C) and mass spectrometry . Compare with protocols for structurally similar compounds (e.g., Cycloartenol trans-ferulate, Compound 194), which use preparative TLC for purification .

Q. What initial bioactivity screening approaches are suitable for this compound?

- Methodological Answer : Prioritize assays aligned with its structural analogs. For example, anti-inflammatory activity (seen in cis-ferulate derivatives like Compound 186 ) can be tested via COX-2 inhibition assays. Cytotoxicity screening (e.g., MTT assays against cancer cell lines) is recommended based on related compounds (e.g., Compound 188 ). Include positive controls (e.g., aspirin for anti-inflammatory tests) and validate results with triplicate experiments .

Q. How can researchers confirm the identity of this compound using spectroscopic data?

- Methodological Answer : Combine <sup>1</sup>H NMR (look for cis-feruloyl proton signals at δ 6.3–7.5 ppm) and <sup>13</sup>C NMR (characteristic ester carbonyl at ~168 ppm). Compare with published data for cis-ferulate derivatives (e.g., Compound 196 ). High-resolution mass spectrometry (HRMS) should match the molecular formula C21H22O5 with <1 ppm error .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound (e.g., anti-inflammatory vs. no reported activity) be resolved?

- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., extraction methods, cell line variability) . Replicate studies under standardized conditions, controlling for solvent effects (e.g., DMSO concentration in assays) and metabolic interference. Meta-analyses of dose-response relationships (e.g., IC50 values) can clarify discrepancies .

Q. What advanced techniques are critical for elucidating this compound’s structure-activity relationships (SAR)?

- Methodological Answer : Use X-ray crystallography to resolve cis-configuration and intermolecular interactions. Molecular docking studies (e.g., with COX-2 or CYP450 enzymes) can predict binding affinities. Compare SAR with trans-ferulate analogs (e.g., Compound 194 ) to assess stereochemical effects on bioactivity .

Q. How should researchers design experiments to compare this compound’s bioactivity with its trans-isomer?

- Methodological Answer : Synthesize both isomers via stereoselective esterification, verifying configuration via NOESY NMR. Use parallel bioassays (e.g., anti-inflammatory, cytotoxicity) under identical conditions. Statistical analysis (ANOVA with post-hoc tests) should quantify differences in potency and selectivity .

Q. What methodological best practices ensure reproducibility in this compound pharmacological studies?

- Detail solvent preparation (e.g., degassing for HPLC).

- Report cell culture conditions (passage number, media composition).

- Include negative controls (e.g., untreated cells) and reference compounds (e.g., indomethacin for COX-2 assays) .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

- Methodological Answer : Perform validation per ICH guidelines:

- Linearity : Calibration curves (0.1–100 µg/mL) with R<sup>2</sup> >0.99.

- Accuracy/Precision : Spike-and-recovery tests (85–115% recovery, %RSD <5%).

- LOD/LOQ : Determine via signal-to-noise ratios (3:1 and 10:1) .

Methodological Frameworks

Q. What strategies are effective for integrating this compound research into broader phytochemical reviews?

Q. How should dose-response studies for this compound be statistically analyzed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.